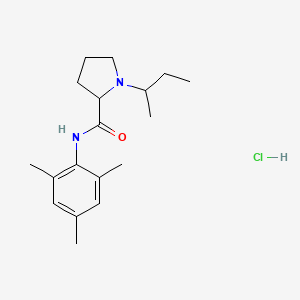![molecular formula C18H22N2O B4893963 N-[2-(1-piperidinyl)ethyl]-1-naphthamide](/img/structure/B4893963.png)
N-[2-(1-piperidinyl)ethyl]-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-piperidinyl)ethyl]-1-naphthamide, also known as SCH 23390, is a highly selective dopamine D1 receptor antagonist. It is widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.
Mecanismo De Acción
N-[2-(1-piperidinyl)ethyl]-1-naphthamide acts as a selective antagonist of dopamine D1 receptors. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor and a reduction in dopamine signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(1-piperidinyl)ethyl]-1-naphthamide are primarily related to its action as a dopamine D1 receptor antagonist. Some of the effects include:
1. Decreased locomotor activity: Studies have shown that N-[2-(1-piperidinyl)ethyl]-1-naphthamide reduces locomotor activity in animals, which is consistent with the role of dopamine in regulating movement.
2. Impaired learning and memory: Dopamine is involved in learning and memory processes, and N-[2-(1-piperidinyl)ethyl]-1-naphthamide has been shown to impair these processes in animals.
3. Altered reward processing: Dopamine is involved in the processing of reward signals in the brain, and N-[2-(1-piperidinyl)ethyl]-1-naphthamide has been shown to alter reward processing in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(1-piperidinyl)ethyl]-1-naphthamide in lab experiments is its high selectivity for dopamine D1 receptors. This allows researchers to specifically target these receptors without affecting other dopamine receptor subtypes. However, one limitation of using N-[2-(1-piperidinyl)ethyl]-1-naphthamide is its relatively low potency compared to other dopamine receptor antagonists. This requires higher concentrations of the compound to achieve the desired pharmacological effects.
Direcciones Futuras
There are several future directions for research on N-[2-(1-piperidinyl)ethyl]-1-naphthamide. Some of the possible areas of investigation include:
1. Development of more potent analogs: Researchers could develop analogs of N-[2-(1-piperidinyl)ethyl]-1-naphthamide with higher potency and selectivity for dopamine D1 receptors.
2. Investigation of other physiological processes: Researchers could investigate the role of dopamine D1 receptors in other physiological processes, such as circadian rhythms, immune function, and metabolism.
3. Combination with other drugs: Researchers could investigate the pharmacological effects of combining N-[2-(1-piperidinyl)ethyl]-1-naphthamide with other drugs that interact with dopamine receptors or other neurotransmitter systems.
Conclusion
N-[2-(1-piperidinyl)ethyl]-1-naphthamide is a highly selective dopamine D1 receptor antagonist that is widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes. Its mechanism of action involves binding to the receptor and preventing the binding of dopamine, resulting in a decrease in dopamine signaling. N-[2-(1-piperidinyl)ethyl]-1-naphthamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of N-[2-(1-piperidinyl)ethyl]-1-naphthamide involves the reaction of 1-naphthoic acid with 2-(1-piperidinyl)ethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain a white crystalline powder.
Aplicaciones Científicas De Investigación
N-[2-(1-piperidinyl)ethyl]-1-naphthamide is primarily used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It is also used as a tool to investigate the pharmacological effects of other drugs that interact with dopamine receptors. Some of the areas of research where N-[2-(1-piperidinyl)ethyl]-1-naphthamide is commonly used include:
1. Addiction: Studies have shown that dopamine D1 receptors play a crucial role in drug addiction. N-[2-(1-piperidinyl)ethyl]-1-naphthamide is used to investigate the role of these receptors in addiction-related behaviors.
2. Parkinson's disease: Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. N-[2-(1-piperidinyl)ethyl]-1-naphthamide is used to study the role of dopamine D1 receptors in the pathophysiology of Parkinson's disease.
3. Schizophrenia: Schizophrenia is a mental disorder that is associated with alterations in dopamine signaling. N-[2-(1-piperidinyl)ethyl]-1-naphthamide is used to investigate the role of dopamine D1 receptors in the pathophysiology of schizophrenia.
Propiedades
IUPAC Name |
N-(2-piperidin-1-ylethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-18(19-11-14-20-12-4-1-5-13-20)17-10-6-8-15-7-2-3-9-16(15)17/h2-3,6-10H,1,4-5,11-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLBWORIRJRVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4893880.png)


![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B4893902.png)
![1-(4-bromophenyl)-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanol](/img/structure/B4893904.png)
![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4893909.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(2-phenylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4893920.png)
![N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4893923.png)


![2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893948.png)

